molecular formula C20H39N3O2 B10899350 N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide

N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide

Cat. No.: B10899350
M. Wt: 353.5 g/mol
InChI Key: LTGNPFMADUJKKP-UHFFFAOYSA-N
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Description

N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide is a synthetic organic compound characterized by its unique molecular structure It is composed of a heptanoyl group attached to a piperazine ring, which is further linked to an ethyl heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Attachment of the Heptanoyl Group: The piperazine ring is then acylated with heptanoyl chloride in the presence of a base, such as triethylamine, to form the heptanoylpiperazine intermediate.

    Formation of the Final Compound: The heptanoylpiperazine intermediate is reacted with 2-bromoethyl heptanoate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the heptanoyl and ethyl groups.

    Reduction: Reduced forms of the heptanoyl and ethyl groups.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-butanoylpiperazin-1-yl)ethyl]butanamide
  • N-[2-(4-hexanoylpiperazin-1-yl)ethyl]hexanamide
  • N-[2-(4-octanoylpiperazin-1-yl)ethyl]octanamide

Uniqueness

N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide is unique due to its specific heptanoyl and ethyl heptanamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H39N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide

InChI

InChI=1S/C20H39N3O2/c1-3-5-7-9-11-19(24)21-13-14-22-15-17-23(18-16-22)20(25)12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,24)

InChI Key

LTGNPFMADUJKKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NCCN1CCN(CC1)C(=O)CCCCCC

Origin of Product

United States

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